3-(2-Naphthyl)prop-2-ynoic acid

Description

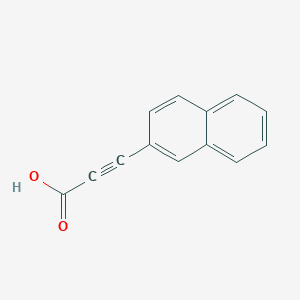

3-(2-Naphthyl)prop-2-ynoic acid is an aromatic carboxylic acid characterized by a naphthalene moiety (C₁₀H₇) linked to a propiolic acid group (C≡C–COOH). The compound’s structure combines the rigidity of the naphthyl group with the electron-deficient triple bond, influencing its physicochemical properties, such as acidity, solubility, and crystal packing. Its aromatic system and carboxylic acid functionality make it relevant in crystal engineering and materials science, where hydrogen-bonding patterns (e.g., dimers or catemers) dictate supramolecular arrangements .

Properties

IUPAC Name |

3-naphthalen-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMRRMQMFPBLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385398 | |

| Record name | 3-(2-Naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4843-43-0 | |

| Record name | 3-(2-Naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthyl)prop-2-ynoic acid typically involves the reaction of 2-naphthylacetylene with carbon dioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the desired product purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium amide or organolithium compounds are often used.

Major Products

Oxidation: Naphthyl carboxylic acids.

Reduction: Naphthyl alkenes or alkanes.

Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

3-(2-Naphthyl)prop-2-ynoic acid is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Used as an additive in insecticides and other chemical formulations.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth. The compound’s alkynyl group is believed to play a crucial role in its biological activity by interfering with essential biochemical pathways in microorganisms .

Comparison with Similar Compounds

Key Compounds:

3-(4-Chlorophenyl)prop-2-ynoic Acid Molecular Formula: C₉H₅ClO₂ Substituent: Electron-withdrawing chlorine at the para position. Impact: The chlorine atom increases acidity (pKa reduction) compared to the naphthyl derivative. Crystallographic studies show dimer formation via O–H···O hydrogen bonds, typical for aromatic carboxylic acids . Applications: Used as a model for studying substituent effects on hydrogen-bonding networks.

3-(4-Phenoxyphenyl)prop-2-ynoic Acid Molecular Formula: C₁₅H₁₀O₃ Substituent: Phenoxy group introduces additional π-conjugation. Impact: Enhanced resonance stabilization may lower reactivity in electrophilic substitution. The phenoxy group’s flexibility could reduce crystal packing efficiency compared to the rigid naphthyl analog .

3-(Oxolan-3-yl)prop-2-ynoic Acid Molecular Formula: C₇H₈O₃ Substituent: Tetrahydrofuran (oxolane) ring. Impact: The oxygen-containing heterocycle increases polarity and water solubility. The absence of aromaticity eliminates π-stacking interactions, favoring catemer formation in crystals .

Functional Group Variations

Thioether vs. Alkynyl Linkages:

3-(Naphthalen-1-ylthio)propanoic Acid Molecular Formula: C₁₃H₁₂O₂S Structure: Thioether (–S–) linkage instead of triple bond. Impact: Reduced conjugation and acidity (pKa ~4.5–5.0 vs. ~2.5–3.0 for propiolic acids). The thioether group may participate in hydrophobic interactions, altering biological activity .

Amide-Functionalized Derivatives:

2-(3-Phenylprop-2-enamido)propanoic Acid Molecular Formula: C₁₂H₁₃NO₃ Structure: Amide (–NHCO–) spacer. Impact: Introduces hydrogen-bonding donor/acceptor sites, enabling peptide-like interactions. The extended conjugation from the enamide group may shift UV absorption spectra .

Hydrogen-Bonding and Crystal Engineering

Aromatic carboxylic acids predominantly form cyclic dimers via O–H···O bonds. In contrast, smaller substituents (e.g., oxolane in 3-(oxolan-3-yl)prop-2-ynoic acid) promote catemer formation due to reduced steric constraints .

Data Table: Structural and Functional Comparisons

Biological Activity

3-(2-Naphthyl)prop-2-ynoic acid, also known as 2-naphthyl propiolic acid, is an organic compound characterized by a unique alkyne structure. Its molecular formula is C13H10O2, and it has a molecular weight of approximately 198.22 g/mol. The compound features a naphthalene ring connected to a prop-2-ynoic acid moiety, contributing to its notable reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that the compound can modulate various biological pathways, potentially influencing inflammatory responses. For instance, it has been tested for its ability to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism by which it may exert therapeutic effects in inflammatory diseases.

Anticancer Activity

The compound has also been investigated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The precise mechanisms are still under investigation, but findings indicate that this compound can affect cell cycle regulation and promote cell death in certain cancer cell lines.

Insecticidal Activity

In addition to its potential therapeutic applications, this compound has been explored for its insecticidal properties. It is hypothesized that the compound disrupts insect growth and development by interfering with specific biochemical pathways. This makes it a candidate for development as a natural pesticide.

Enzyme Interactions

The compound's interactions with enzymes are critical for understanding its biological activity. Studies have demonstrated that this compound can act as an inhibitor or activator of certain enzymes, impacting various metabolic pathways. For example, enzyme assays have revealed that the compound can significantly alter enzyme activity, with calculated IC50 values indicating its potency as an inhibitor in specific contexts.

Synthetic Methods

Several methods have been developed for synthesizing this compound, often involving reactions with various amines or alcohols to yield derivatives with enhanced biological activities. The synthesis typically requires controlled conditions to ensure high yields and purity .

Derivative Analysis

The following table summarizes some derivatives of this compound and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Naphthyl)prop-2-ynoic acid | Naphthalene derivative | Similar reactivity but different biological activity |

| Phenylpropiolic acid | Aromatic alkyne | Known for its role in Diels-Alder reactions |

| 3-(Thiophen-2-yl)prop-2-ynoic acid | Thiophene derivative | Distinct electronic properties influencing reactivity |

These derivatives highlight the uniqueness of this compound through its specific naphthalene attachment, which may enhance its biological activity compared to other similar structures.

Case Study: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on human macrophages. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 cytokines when treated with the compound, supporting its potential use in inflammatory conditions.

Case Study: Anticancer Activity

In another research project focused on cancer therapy, this compound was tested against several cancer cell lines. The findings showed that the compound induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.